molecular formula C20H25N5O2 B262087 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine

Cat. No. B262087
M. Wt: 367.4 g/mol
InChI Key: AMGSQNPDMNOXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine, also known as EMA-401, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. EMA-401 is a small molecule that acts as a highly selective inhibitor of the voltage-gated sodium channel Nav1.7, which is primarily expressed in the peripheral nervous system.

Mechanism of Action

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine acts as a highly selective inhibitor of the Nav1.7 sodium channel, which is primarily expressed in the peripheral nervous system. By inhibiting Nav1.7, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine reduces the transmission of pain signals, thereby providing effective pain relief. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been shown to be highly effective in preclinical models of chronic pain, including neuropathic pain and inflammatory pain.
Biochemical and Physiological Effects:
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been shown to reduce pain sensitivity in a dose-dependent manner. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has also been shown to reduce the release of pro-inflammatory cytokines, which are known to play a role in the development of chronic pain. In addition, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine as a research tool is its highly selective inhibition of Nav1.7. This selectivity allows for the investigation of the role of Nav1.7 in pain signaling without the confounding effects of non-specific sodium channel inhibition. However, one of the limitations of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Future Directions

There are a number of future directions for the research and development of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine. One potential application is in the treatment of chronic pain, particularly neuropathic pain and inflammatory pain. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine may also have potential applications in the treatment of other conditions, such as epilepsy and migraine. Additionally, further research is needed to fully understand the mechanism of action of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine and its potential therapeutic applications. Finally, the development of more potent and selective Nav1.7 inhibitors may lead to the discovery of new drugs with even greater therapeutic potential.

Synthesis Methods

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine was first synthesized by a team of researchers at the University of Sydney led by Professor Maree Smith. The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine involves a series of chemical reactions, including the coupling of 3-ethoxy-4-bromobenzyl chloride with 1-phenyltetrazole, followed by the addition of 2-methylpropan-1-amine to yield the final product. The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been the subject of extensive scientific research due to its potential therapeutic applications. The primary focus of research has been on the drug's ability to selectively inhibit Nav1.7, which is a key target for the treatment of chronic pain. Nav1.7 is primarily expressed in the peripheral nervous system and plays a critical role in the transmission of pain signals. By selectively inhibiting Nav1.7, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has the potential to provide effective pain relief without the side effects associated with traditional pain medications.

properties

Product Name

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C20H25N5O2/c1-4-26-19-12-16(14-21-13-15(2)3)10-11-18(19)27-20-22-23-24-25(20)17-8-6-5-7-9-17/h5-12,15,21H,4,13-14H2,1-3H3

InChI Key

AMGSQNPDMNOXBS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC(C)C)OC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC(C)C)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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